8-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
8-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C12H11NO4 and its molecular weight is 233.223. The purity is usually 95%.
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Scientific Research Applications
Antimalarial and Antiprotozoal Properties
Quinoline derivatives, including those related to 8-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, have been extensively studied for their antimalarial properties. The metabolism of 8-aminoquinoline antimalarial agents, such as primaquine, involves the formation of metabolites that can be toxic to erythrocytes in certain individuals but are crucial for the drug's antimalarial activity. These studies highlight the complex metabolic pathways involved and the potential for developing safer and more effective antimalarial drugs by understanding these mechanisms (Strother et al., 1981).
Role in Medicinal Chemistry
The structural features of 8-hydroxyquinoline, a close relative of the compound , have made it a significant scaffold in medicinal chemistry. Its ability to chelate metal ions has been utilized in the synthesis of drugs targeting various diseases, including cancer, HIV, and neurodegenerative disorders. The flexibility offered by its structure allows for synthetic modifications, leading to the development of novel therapeutic agents with broad spectrum activity (Gupta et al., 2021).
Antioxidant Properties
The antioxidant potential of related quinoline compounds, such as ethoxyquin and its analogues, has been recognized for their efficacy in protecting valuable polyunsaturated fatty acids in fish meal against oxidation. These studies have contributed to a better understanding of the antioxidant mechanisms and the development of more effective antioxidants for industrial applications (de Koning, 2002).
Applications in Advanced Oxidation Processes
Research has also focused on the degradation of organic pollutants using advanced oxidation processes (AOPs), where derivatives of this compound could play a role. The efficiency of these processes in treating recalcitrant compounds highlights the potential of quinoline derivatives in environmental remediation efforts (Qutob et al., 2022).
Biomass-derived Applications
In the field of green chemistry, the utility of biomass-derived compounds like levulinic acid in drug synthesis has been explored. Derivatives of quinoline compounds, with functionalities similar to this compound, can be synthesized from such biomass-derived acids, showcasing their potential in creating more sustainable and cost-effective pharmaceuticals (Zhang et al., 2021).
Mechanism of Action
Target of Action
It is structurally similar to other quinolone compounds, which are known to target bacterial dna gyrase and topoisomerase iv .
Mode of Action
This inhibition prevents the relaxation of positively supercoiled DNA that is required for normal transcription and replication .
Biochemical Pathways
By inhibiting dna gyrase and topoisomerase iv, it likely disrupts dna replication and transcription in bacteria, leading to cell death .
Pharmacokinetics
They are metabolized in the liver and excreted in the urine and feces .
Result of Action
Based on its likely targets, it may lead to the disruption of dna replication and transcription in bacteria, resulting in bacterial cell death .
Properties
IUPAC Name |
8-methoxy-1-methyl-4-oxoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-13-6-8(12(15)16)11(14)7-4-3-5-9(17-2)10(7)13/h3-6H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LALQCDCNTGGOTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C(=CC=C2)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.